3-Chloro-5-nitrophenol
Overview
Description
3-Chloro-5-nitrophenol is a solid compound with the CAS Number: 618-63-3 and a molecular weight of 173.56 . It is used in the manufacturing of various industrial chemicals .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, it can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative .Molecular Structure Analysis
The molecular formula of this compound is C6H4ClNO3 . The structure of this compound includes a benzene ring with a chlorine atom and a nitro group attached to it .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 147 °C . The compound is highly soluble in water .Scientific Research Applications
Biodegradation and Environmental Remediation : Some studies focus on the biodegradation of chloronitrophenols, including compounds similar to 3-Chloro-5-nitrophenol, highlighting their environmental impact and potential for remediation. For instance, Ralstonia eutropha JMP134 utilizes similar compounds as a sole source of nitrogen, carbon, and energy, indicating potential applications in environmental remediation (Schenzle et al., 1999).
Thermophilic Degradation : Studies have explored the thermophilic degradation of phenolic compounds in hybrid up-flow anaerobic sludge blanket reactors, which could inform processes for handling industrial effluents containing this compound and similar substances (Sreekanth et al., 2009).
Atmospheric Concentrations and Impact : Research has been conducted on the spatial and geographical variations of urban, suburban, and rural atmospheric concentrations of phenols and nitrophenols, which could include this compound. This research provides insights into the environmental distribution and impact of these compounds (Morville et al., 2006).
Corrosion Inhibition : The synthesis and characterization of novel Schiff bases related to chloro- and nitrophenols, including compounds like this compound, have been studied for their potential as corrosion inhibitors in acidic mediums (Pandey et al., 2017).
Ultrasonic Destruction : Research on the ultrasonic destruction of phenol and its derivatives, such as chlorophenol and nitrophenol, focuses on reducing their concentrations in water environments and converting them to non-toxic forms (Kidak & Ince, 2006).
Advanced Oxidation Processes : Various advanced oxidation processes have been assessed for degrading chloronitrophenols, including compounds similar to this compound, in water treatment applications (Saritha et al., 2007).
Electrochemical Degradation : Studies have explored the electrochemical degradation of phenolic compounds, including chloro- and nitrophenols, highlighting potential applications in water treatment and environmental remediation (Amadelli et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
3-Chloro-5-nitrophenol (3C5NP) is a type of chlorinated nitrophenol (CNP) that is primarily targeted by certain bacteria . These bacteria utilize CNPs as their sole carbon and energy sources . The primary targets of 3C5NP within these bacteria are specific enzymes that catalyze the degradation of CNPs .
Mode of Action
The interaction of 3C5NP with its bacterial targets results in the degradation of the compound. Specific enzymes, such as CprA3 and CprA5, have been identified to catalyze the dechlorination of highly chlorinated phenols . For instance, CprA5 catalyzes the meta-dechlorination of 3,5-dichlorophenol (3,5-DCP), a compound structurally similar to 3C5NP .
Biochemical Pathways
The degradation of 3C5NP by bacteria involves several biochemical pathways. One such pathway is the 1,2,4-benzenetriol (BT) pathway . In this pathway, 2-chloro-4-nitrophenol is converted to BT via chloro-1,4-benzoquinone . The BT is then cleaved by a BT 1,2-dioxygenase to form maleylacetate . Although this pathway has been studied for 2-chloro-4-nitrophenol, it is plausible that a similar pathway exists for the degradation of 3C5NP.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w values, suggests that it can easily cross biological membranes .
Result of Action
The result of the action of 3C5NP in bacteria is the degradation of the compound into less toxic metabolites. This process detoxifies the environment and removes the compound, which is highly toxic due to its carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
The action of 3C5NP is influenced by various environmental factors. For instance, the compound’s degradation by bacteria is more efficient in contaminated environments where such bacteria are abundant . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-nitrophenol interacts with various enzymes and proteins in biochemical reactions . For instance, in the bacterium Cupriavidus sp. strain CNP-8, the enzymes MnpA and MnpC play crucial roles in the degradation of this compound . MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of this compound to 2-chloro-5-hydroxylaminophenol . MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of this compound degradation .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the specific organism and cell type. In bacteria, this compound can serve as a carbon and energy source, supporting bacterial growth .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression . As mentioned earlier, in the bacterium Cupriavidus sp. strain CNP-8, the enzyme MnpA catalyzes the partial reduction of this compound, while MnpC is involved in the ring-cleavage reaction . These enzymatic reactions are crucial for the degradation and detoxification of this compound.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in the bacterium Cupriavidus sp. strain CNP-8, the degradation of this compound was found to be concentration-dependent
Metabolic Pathways
The metabolic pathways of this compound involve various enzymes and cofactors . In the bacterium Cupriavidus sp. strain CNP-8, the enzymes MnpA and MnpC are involved in the degradation of this compound
Properties
IUPAC Name |
3-chloro-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZPNTCIGGXRIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443290 | |
Record name | 3-chloro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-63-3 | |
Record name | 3-chloro-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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